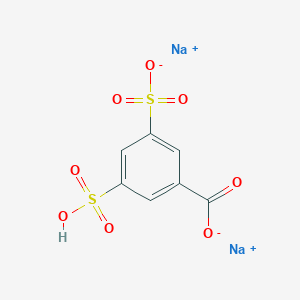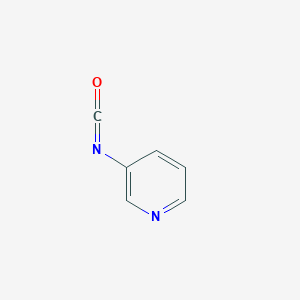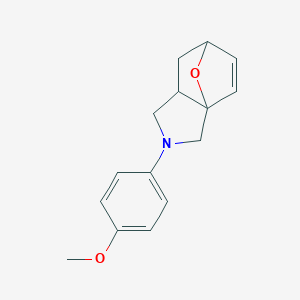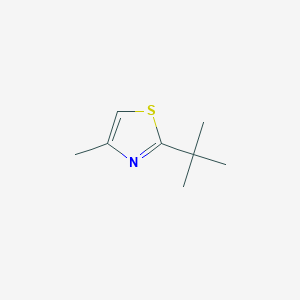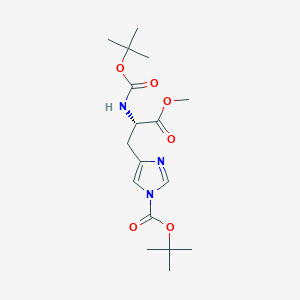
3,5,6-三(2-吡啶基)-1,2,4-三嗪
描述
3,5,6-Tri(2-pyridyl)-1,2,4-triazine is a heterocyclic compound that belongs to the class of triazines It is characterized by the presence of three pyridyl groups attached to a triazine ring
科学研究应用
3,5,6-Tri(2-pyridyl)-1,2,4-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is investigated for its potential as a chelating agent in biological systems.
Medicine: Research is being conducted to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6-Tri(2-pyridyl)-1,2,4-triazine typically involves the reaction of 2-pyridylhydrazine with cyanuric chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the triazine ring. The reaction mixture is usually heated to a temperature of around 100°C to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of 3,5,6-Tri(2-pyridyl)-1,2,4-triazine can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the final compound .
化学反应分析
Types of Reactions
3,5,6-Tri(2-pyridyl)-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated triazine rings.
Substitution: Substituted triazines with different functional groups replacing the pyridyl groups.
作用机制
The mechanism of action of 3,5,6-Tri(2-pyridyl)-1,2,4-triazine involves its ability to form stable complexes with metal ions. The triazine ring and pyridyl groups provide multiple coordination sites for binding metal ions. This chelation process can influence various biological and chemical pathways, depending on the specific metal ion involved. The compound’s interaction with metal ions can affect enzymatic activities, metal ion transport, and cellular signaling pathways .
相似化合物的比较
Similar Compounds
2,4,6-Tri(2-pyridyl)-1,3,5-triazine: Another triazine derivative with similar coordination properties but different substitution patterns on the triazine ring.
1,3,5-Triazine: A simpler triazine compound without pyridyl groups, used as a building block in organic synthesis.
Hexamethylmelamine: A triazine derivative with antitumor properties, used in clinical settings.
Uniqueness
3,5,6-Tri(2-pyridyl)-1,2,4-triazine is unique due to its specific substitution pattern, which provides distinct coordination chemistry and reactivity compared to other triazine derivatives. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in various scientific and industrial applications .
属性
IUPAC Name |
3,5,6-tripyridin-2-yl-1,2,4-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N6/c1-4-10-19-13(7-1)16-17(14-8-2-5-11-20-14)23-24-18(22-16)15-9-3-6-12-21-15/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMBVEZRZJNYAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(N=NC(=N2)C3=CC=CC=N3)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332973 | |
| Record name | 3,5,6-tri(2-pyridyl)-1,2,4-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26729076 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1046-57-7 | |
| Record name | 3,5,6-tri(2-pyridyl)-1,2,4-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 3,5,6-Tri(2-pyridyl)-1,2,4-triazine and its complexes?
A1: 3,5,6-Tri(2-pyridyl)-1,2,4-triazine (TPT) is a tridentate ligand, meaning it can bind to a metal ion through three donor atoms. In the case of TPT, these are the nitrogen atoms present in the pyridyl and triazine rings. This ability to form stable complexes with various metal ions makes TPT a versatile building block in coordination chemistry . The specific coordination geometry of the resulting metal complex depends on the metal ion, its oxidation state, and the presence of other ligands.
Q2: What are the potential applications of metal complexes incorporating 3,5,6-Tri(2-pyridyl)-1,2,4-triazine?
A2: The unique properties of TPT-metal complexes, such as their diverse coordination chemistry and potential for supramolecular interactions, make them promising candidates for various applications. These include:
- Catalysis: The metal centers in these complexes can act as catalytic sites for various chemical reactions . The activity and selectivity of the catalyst can be fine-tuned by modifying the metal ion and other ligands present in the complex.
- Materials Science: The ability of TPT complexes to form extended networks through intermolecular interactions like hydrogen bonding and π-π stacking makes them intriguing building blocks for supramolecular materials . These materials could have applications in areas such as gas storage, sensing, and electronics.
Q3: What analytical techniques are commonly used to characterize 3,5,6-Tri(2-pyridyl)-1,2,4-triazine and its complexes?
A3: A combination of techniques is employed to characterize TPT and its metal complexes:
- Single-crystal X-ray diffraction: This technique provides detailed information about the molecular structure of crystalline compounds, including bond lengths, bond angles, and coordination geometries .
- Thermogravimetric analysis (TGA): TGA is used to study the thermal stability of compounds by measuring their weight loss as a function of temperature . This is particularly useful for assessing the stability of metal complexes at elevated temperatures.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Propionanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-](/img/structure/B91229.png)




